
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1208087-83-5. It has a molecular weight of 241.68 . The compound is a white to off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid . The InChI code for this compound is 1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 241.68 . The storage temperature is recommended to be at refrigerator conditions .Aplicaciones Científicas De Investigación
Cancer Treatment
The compound has been explored in cancer treatment research, specifically as an Aurora kinase inhibitor. Such inhibitors can be valuable in treating cancer by inhibiting Aurora A, a kinase involved in cell division and known to be dysregulated in many cancers (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Research has indicated the potential antibacterial properties of compounds derived from 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid. These derivatives have shown efficacy in combating bacterial infections, suggesting a potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-angiogenic and DNA Cleavage Activities
A series of derivatives of this compound have been synthesized and tested for anti-angiogenic properties and DNA cleavage activities. These studies suggest potential applications in cancer treatment, particularly in targeting angiogenesis and DNA integrity in cancer cells (Kambappa et al., 2017).
Antimicrobial Properties
The compound has been included in research for developing new antimicrobial agents. Synthesized derivatives have shown variable but significant antimicrobial activity against a range of bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s hypothesized that it may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Based on its structural similarity to other pyrimidine derivatives, it might be involved in pathways related to nucleotide synthesis or signaling .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid’s action are currently unknown .
Propiedades
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-10-12-4-3-8(13-10)14-5-1-2-7(6-14)9(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGDMIUOLUPIGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

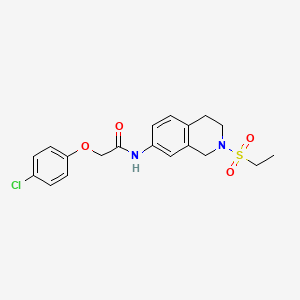
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)
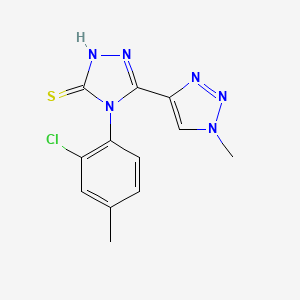
![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)


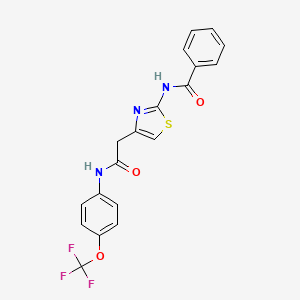
![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)
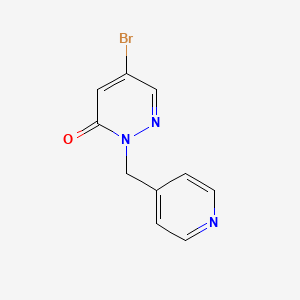
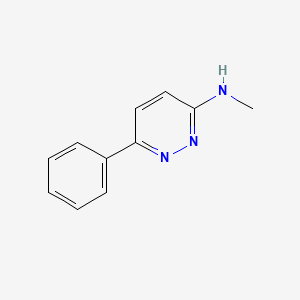
![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)

![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)